molecular formula C10H13ClIN3O B8078423 (R)-4-(2-chloro-6-(iodomethyl)pyrimidin-4-yl)-3-methylmorpholine

(R)-4-(2-chloro-6-(iodomethyl)pyrimidin-4-yl)-3-methylmorpholine

Cat. No.: B8078423
M. Wt: 353.59 g/mol
InChI Key: XCOOZBOFPOZBFU-SSDOTTSWSA-N
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Description

(R)-4-(2-chloro-6-(iodomethyl)pyrimidin-4-yl)-3-methylmorpholine is a useful research compound. Its molecular formula is C10H13ClIN3O and its molecular weight is 353.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(R)-4-(2-chloro-6-(iodomethyl)pyrimidin-4-yl)-3-methylmorpholine is a complex organic compound with potential pharmaceutical applications. This compound belongs to the class of morpholine derivatives and features a unique structure characterized by a pyrimidine ring and specific halogen substitutions. Understanding its biological activity is crucial for evaluating its therapeutic potential.

The molecular formula of this compound is C10H13ClIN3OC_{10}H_{13}ClIN_3O, with a molecular weight of approximately 353.59 g/mol. Key physical properties include:

PropertyValue
Density1.7 ± 0.1 g/cm³
Boiling Point487.8 ± 45.0 °C at 760 mmHg
Flash Point248.8 ± 28.7 °C
LogP0.93

These properties suggest that the compound has favorable solubility characteristics, which can influence its bioavailability and distribution in biological systems.

The biological activity of this compound has been investigated primarily in the context of its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

  • Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines, including T-lymphoblastic and non-T-cell lines such as CCRF-CEM, MOLT-4, and HeLa S3 cells. The mechanism appears to involve the inhibition of key metabolic pathways critical for cancer cell proliferation .
  • Enzyme Inhibition : The compound has shown potential as a phosphonucleotide phosphorylase (PNP) inhibitor, which is significant in the context of nucleotide metabolism and cancer therapy .
  • TRPV Channel Modulation : Recent research highlights the compound's role as a modulator of TRPV channels, particularly TRPV4, which is involved in pain signaling and inflammatory responses . Structure-activity relationship (SAR) studies have identified specific functional groups that enhance its antagonistic properties against these channels.

Case Studies

A series of experiments have been conducted to evaluate the efficacy of this compound:

  • In vitro Studies : In vitro assays demonstrated that the compound significantly inhibited cell growth at concentrations ranging from 1 to 25 µM without causing significant cytotoxicity to normal cells .
  • SAR Analysis : The SAR studies revealed that modifications to the pyrimidine ring could enhance or diminish biological activity, indicating that careful structural optimization could lead to more potent derivatives .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • The compound has garnered attention for its potential as a kinase inhibitor , which can play a crucial role in cancer therapy by interfering with cancer cell signaling pathways.
    • Similar compounds have been explored for their ability to modulate various biological targets, making (R)-4-(2-chloro-6-(iodomethyl)pyrimidin-4-yl)-3-methylmorpholine a candidate for further drug development studies.
  • Biochemical Pathways
    • Preliminary studies suggest that this compound may exhibit inhibitory effects on specific biochemical pathways involved in disease progression, particularly in oncology.
    • Interaction studies have focused on its binding affinities to various biological targets, employing techniques such as surface plasmon resonance and isothermal titration calorimetry to elucidate its mechanism of action.
  • Synthetic Methodologies
    • The synthesis of this compound typically involves multi-step procedures, including microwave-assisted synthesis which enhances yield and reduces reaction times compared to traditional methods .
    • The compound can also be used as a building block in the synthesis of more complex molecules, showcasing its versatility in organic synthesis .

Case Study 1: Kinase Inhibition

A study investigated the inhibitory effects of various pyrimidine derivatives on specific kinases involved in cancer cell proliferation. This compound was identified as a promising candidate due to its structural similarity to known kinase inhibitors.

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
4-(2-Chloro-6-methylthieno[3,2-D]pyrimidin-4-YL)morpholineStructureContains a thieno group instead of iodomethyl
(S)-4-(2-Chloro-6-(iodomethyl)pyrimidin-4-YL)-3-methylmorpholineStructureEnantiomeric variation affecting biological activity
4-[2-Chloro-6-(chloromethyl)pyrimidin-4-YL]-3-methylmorpholineStructureChloromethyl instead of iodomethyl

This table illustrates how this compound fits into a broader class of biologically active compounds, highlighting its unique properties and potential applications.

Properties

IUPAC Name

(3R)-4-[2-chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClIN3O/c1-7-6-16-3-2-15(7)9-4-8(5-12)13-10(11)14-9/h4,7H,2-3,5-6H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOOZBOFPOZBFU-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=NC(=NC(=C2)CI)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COCCN1C2=NC(=NC(=C2)CI)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClIN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.